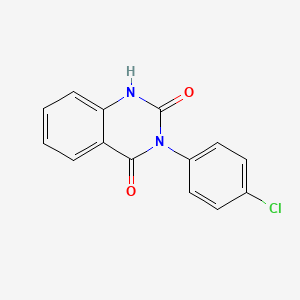

3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Overview

Description

“3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione” is a derivative of quinazolinone . Quinazolinones are a class of compounds that have attracted significant attention due to their wide range of pharmacological activities . They are used in various capacities such as analgesics, anti-inflammatories, diuretics, anticonvulsants, potential antispasmodics, long-acting sedatives, bronchodilators, and cholertic agents .

Synthesis Analysis

The synthesis of “this compound” and its derivatives often starts from 3-phenylquinazoline-2,4(1H,3H)-dithione . The structures of the synthesized compounds are usually inferred based on mass spectral, infrared, and NMR spectral data, as well as elemental analytical data .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be analyzed using various spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives can be complex, involving multiple steps and various reagents .Scientific Research Applications

Hypotensive Agents

3-(2-Chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione has been studied for its potential hypotensive activities. Various substitutions on this compound have demonstrated significant activity in relaxing blood vessels, with certain compounds showing potency higher than papaverine (Eguchi et al., 1991).

Antitumor Activity

Quinazoline-2,4(1H,3H)-diones exhibit antitumor properties. An improved method for synthesizing these derivatives showed significant inhibition of in vitro growth of multiple human tumor cell lines. Specific substitutions on the quinazoline-2,4(1H,3H)-dione structure enhanced antitumor activity (Zhou, Xie, & Liu, 2013).

Chymase Inhibitors

3-Phenylsulfonylquinazoline-2,4-dione derivatives have been synthesized and evaluated as inhibitors of human heart chymase. Specific structural features in these compounds have shown potent chymase inhibitory activity (Fukami et al., 2000).

Novel Synthesis Methods

Studies have explored novel synthesis methods for quinazoline-2,4(1H,3H)-diones. For instance, the reaction of substituted 3-amino-1H,3H-quinoline-2,4-diones with urea in acetic acid yields novel compounds in high yields (Klásek et al., 2003). Additionally, a green synthesis approach using CO2 and 2-aminobenzonitriles in water without any catalyst has been developed, showcasing a potential application in sustainable chemistry (Ma et al., 2013).

Antidiabetic Activity

Quinazoline-2,4-diones have been synthesized and evaluated for antidiabetic activity. Certain compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes, suggesting potential as antidiabetic agents (Santos-Ballardo et al., 2020).

Agricultural Applications

Novel pyrazole-quinazoline-2,4-dione hybrids have been discovered as potent inhibitors for a significant target in herbicide discovery, 4-Hydroxyphenylpyruvate dioxygenase (HPPD). These compounds exhibited excellent herbicidal activity and crop safety (He et al., 2020).

Mechanism of Action

Target of Action

Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Quinazoline derivatives have been found to exhibit a wide range of biological activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCXLABDXGWGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(cyclopropanecarboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2810844.png)

![N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2810845.png)

![N'-(1,3-Benzodioxol-5-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2810849.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]-N'-[4-(4-fluorophenyl)sulfonylphenyl]oxamide](/img/structure/B2810850.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B2810852.png)

![3-((4-(4-methoxyphenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2810854.png)

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2810855.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2810856.png)

![Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2810857.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2810861.png)

![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)